molecular formula C13H16O4S B3028203 4-Benzyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid CAS No. 1707358-42-6

4-Benzyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid

Cat. No.: B3028203
CAS No.: 1707358-42-6
M. Wt: 268.33
InChI Key: BQRJCFROFLYWPA-UHFFFAOYSA-N
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Description

4-Benzyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid is a sulfone-containing heterocyclic compound characterized by a six-membered thiane ring (C₅H₁₀S) oxidized to a sulfone (SO₂) at the 1-position. The 4-position of the ring is substituted with a benzyl group (C₆H₅CH₂) and a carboxylic acid (COOH) moiety. This structure imparts unique physicochemical properties, including moderate lipophilicity due to the aromatic benzyl group and hydrogen-bonding capacity from the sulfone and carboxylic acid groups.

Properties

IUPAC Name

4-benzyl-1,1-dioxothiane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c14-12(15)13(6-8-18(16,17)9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRJCFROFLYWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146510
Record name 2H-Thiopyran-4-carboxylic acid, tetrahydro-4-(phenylmethyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707358-42-6
Record name 2H-Thiopyran-4-carboxylic acid, tetrahydro-4-(phenylmethyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707358-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Thiopyran-4-carboxylic acid, tetrahydro-4-(phenylmethyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid typically involves the following steps:

    Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thiane ring in the presence of a Lewis acid catalyst.

    Oxidation to Form the Dioxo Group: The oxidation of the thiane ring to introduce the dioxo groups can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to sulfide or sulfoxide groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or sulfoxide derivatives.

    Substitution: Various substituted thiane derivatives depending on the reagents used.

Scientific Research Applications

4-Benzyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and enzymes, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural similarities with 4-benzyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid, differing in substituents, ring systems, or functional groups:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Notable Properties
This compound C₁₂H₁₄O₄S (estimated) ~278.3 Benzyl group, carboxylic acid High lipophilicity; strong hydrogen-bonding capacity via sulfone and COOH groups.
4-[(1,1-Dioxo-1lambda⁶,4-thiazinan-4-yl)methyl]benzoic acid (CAS 465514-21-0) C₁₂H₁₄NO₄S 283.31 Thiomorpholine ring (contains N and S) Enhanced solubility due to nitrogen in the ring; potential for additional hydrogen bonding.
2-(1,1-Dioxo-1lambda⁶,4-thiazinan-4-yl)-3-methylbutanoic acid (QI-5060) C₁₀H₁₇NO₄S 263.31 Thiazinan ring, branched alkyl chain Lower molecular weight; increased steric hindrance from methylbutanoic acid group.
4-(2-Methoxyethyl)-1,1-dioxo-1lambda⁶-thiane-4-carboxylic acid C₉H₁₆O₅S 236.28 Methoxyethyl substituent Higher polarity due to methoxy group; improved aqueous solubility.
4-({[(Tert-butoxy)carbonyl]amino}methyl)-1,1-dioxo-1lambda⁶-thiane-4-carboxylic acid C₁₂H₂₁NO₆S 307.37 Tert-butoxycarbonyl (Boc)-protected amino group Bulky Boc group reduces reactivity; useful in peptide synthesis as a protecting group.
4-(Pyridin-3-ylmethyl)-1,1-dioxo-1lambda⁶-thiane-4-carboxylic acid hydrochloride C₁₂H₁₄ClNO₄S 307.77 Pyridinylmethyl group, hydrochloride salt Aromatic pyridine enhances π-π interactions; salt form improves solubility.

Physicochemical and Functional Comparisons

  • Hydrogen Bonding and Crystal Packing: The sulfone (SO₂) and carboxylic acid (COOH) groups in 4-benzyl-1,1-dioxo-1lambda⁶-thiane-4-carboxylic acid enable robust hydrogen-bonding networks, critical for crystal engineering and supramolecular assembly .
  • Lipophilicity and Solubility :
    The benzyl group in the parent compound increases lipophilicity (logP ~2.5 estimated), limiting aqueous solubility. By comparison, the methoxyethyl analogue (C₉H₁₆O₅S) exhibits higher polarity, reducing logP to ~1.2 and enhancing solubility in polar solvents . The hydrochloride salt of the pyridinylmethyl derivative further improves water solubility (>50 mg/mL) due to ionic character .

  • Steric and Electronic Effects: The tert-butoxycarbonyl (Boc) group in C₁₂H₂₁NO₆S introduces steric bulk, shielding reactive sites and making it suitable for stepwise synthetic protocols .

Biological Activity

4-Benzyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid (CAS No. 1707358-42-6) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C13H16O4S
  • Molecular Weight : 268.33 g/mol
  • Structure : The compound features a thiane ring with a benzyl group and carboxylic acid functionality, contributing to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several key effects:

Antiviral Activity

Research has shown that compounds with similar structures exhibit antiviral properties. For instance, derivatives with benzyl substitutions have demonstrated inhibition of HIV reverse transcriptase (RT) and associated RNase H activity. Such activities are crucial in the development of antiviral agents targeting HIV .

Toxicological Profile

The toxicity of this compound can be inferred from studies on related carboxylic acids. A read-across approach suggests that compounds in this category generally exhibit low local toxicity with no significant systemic effects . This is supported by data indicating that simple aryl alkanoates have predictable toxicokinetic profiles based on their structure.

Structure-Activity Relationship (SAR)

SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of thiane derivatives. The carboxylate group is essential for maintaining inhibitory activity against viral enzymes, while modifications like esterification may reduce efficacy .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activities associated with this compound:

  • Antiviral Screening : A study on hydroxypyridone carboxylic acids demonstrated that structural modifications could lead to enhanced antiviral activity against HIV. Compounds structurally similar to this compound were assessed for their efficacy in inhibiting viral replication .
  • Toxicity Assessment : The OECD guidelines for repeated-dose toxicity suggest that compounds with similar structural features can be assessed for safety using established data from related compounds. This methodology supports the evaluation of this compound's safety profile .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibition of HIV RT and RNase H; potential for drug development
ToxicityLow local toxicity; no significant systemic effects inferred from SAR data
Structure ActivityEssential carboxylate group for activity; modifications impact efficacy

Q & A

Q. What are the established synthetic routes for 4-Benzyl-1,1-dioxo-1λ⁶-thiane-4-carboxylic acid, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves cyclization of benzyl-substituted thiol precursors followed by oxidation to introduce the sulfone group. For example, intermediates like 4-benzylthiane derivatives are oxidized using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid to achieve the 1,1-dioxo structure . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) is critical .

Q. How is the compound characterized spectroscopically, and what key spectral signatures distinguish it?

  • Methodological Answer :
  • NMR : The sulfone group (SO₂) deshields adjacent protons, causing distinct splitting patterns in ¹H NMR (e.g., δ 3.2–3.8 ppm for SCH₂ protons). The carboxylic acid proton appears as a broad singlet (δ ~12 ppm) in DMSO-d₆ .
  • IR : Strong absorption bands at ~1150 cm⁻¹ (asymmetric SO₂ stretch) and ~1700 cm⁻¹ (C=O of carboxylic acid) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) shows [M-H]⁻ peaks matching the molecular formula (C₁₂H₁₂O₄S) with <2 ppm error .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–9) at 25°C and 40°C. Degradation is monitored via HPLC at 254 nm. The sulfone group is stable under acidic conditions but may hydrolyze in basic media (pH >10) to form sulfonic acid derivatives. Storage recommendations: -20°C in amber vials under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or interactions of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the molecule’s geometry and calculate frontier molecular orbitals (HOMO/LUMO). These predict nucleophilic/electrophilic sites, such as the carboxylic acid moiety acting as a hydrogen-bond donor. Solvent effects (e.g., PCM model for water) refine interaction energies with biological targets or metal catalysts .

Q. What strategies resolve contradictions in spectral data or crystallographic results for this compound?

  • Methodological Answer : Discrepancies in X-ray crystallography (e.g., disordered benzyl groups) vs. NMR data require:
  • Dynamic NMR : To detect conformational exchange in solution (e.g., variable-temperature ¹H NMR).
  • SC-XRD : Single-crystal X-ray diffraction with low-temperature data collection (100 K) reduces thermal motion artifacts.
  • Complementary Techniques : Pair Raman spectroscopy with DFT-simulated vibrational spectra to validate assignments .

Q. What mechanistic insights explain its role in inhibiting enzymes like cysteine proteases?

  • Methodological Answer : The compound’s sulfone group acts as a transition-state mimic, forming reversible covalent bonds with catalytic cysteine residues. Kinetic assays (e.g., fluorogenic substrate cleavage assays) determine inhibition constants (Kᵢ). Molecular dynamics (MD) simulations (AMBER force field) track binding pocket interactions, revealing steric effects from the benzyl group on substrate access .

Q. How can isotopic labeling (e.g., ¹³C, ²H) track metabolic or degradation pathways in biological systems?

  • Methodological Answer : Synthesize isotopically labeled analogs via:
  • ¹³C-Carboxylic Acid : Using NaH¹³CO₃ in the carboxylation step.
  • Deuterated Benzyl Group : Pd/C-catalyzed H-D exchange in D₂O.
    LC-MS/MS with selected reaction monitoring (SRM) traces labeled metabolites in cell lysates, identifying major degradation products like sulfonic acid derivatives .

Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Synthesis & PurificationColumn chromatography, recrystallizationPurity >97% (HPLC), melting point analysis
Structural AnalysisHRMS-ESI, VT-NMR, SC-XRDδ (ppm), crystal lattice parameters
Stability TestingAccelerated degradation studies (ICH Q1A)pH, temperature, half-life (t₁/₂)
Computational ModelingGaussian (DFT), AMBER (MD)HOMO/LUMO energies, binding free energy

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Benzyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid

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